molecular formula C19H12ClF3N2O2 B12593820 Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-2-pyridinyl- CAS No. 647858-73-9

Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-2-pyridinyl-

Cat. No.: B12593820
CAS No.: 647858-73-9
M. Wt: 392.8 g/mol
InChI Key: ADQWVYOZABUXCT-UHFFFAOYSA-N
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Description

Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-2-pyridinyl- is a complex organic compound that features a benzamide core substituted with a 2-chloro-4-(trifluoromethyl)phenoxy group and a 2-pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-2-pyridinyl- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-(trifluoromethyl)phenol and 2-pyridinecarboxylic acid.

    Formation of Intermediate: The 2-chloro-4-(trifluoromethyl)phenol undergoes a nucleophilic aromatic substitution reaction with 2-pyridinecarboxylic acid to form an intermediate compound.

    Amidation Reaction: The intermediate compound is then subjected to an amidation reaction with benzoyl chloride to yield the final product, Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-2-pyridinyl-.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Common solvents used in the synthesis include dimethyl sulfoxide (DMSO) and toluene, while crown ethers may be employed as phase transfer catalysts .

Chemical Reactions Analysis

Types of Reactions

Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-2-pyridinyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-2-pyridinyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-2-pyridinyl- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-2-pyridinyl- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

CAS No.

647858-73-9

Molecular Formula

C19H12ClF3N2O2

Molecular Weight

392.8 g/mol

IUPAC Name

3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C19H12ClF3N2O2/c20-15-11-13(19(21,22)23)7-8-16(15)27-14-5-3-4-12(10-14)18(26)25-17-6-1-2-9-24-17/h1-11H,(H,24,25,26)

InChI Key

ADQWVYOZABUXCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=CC(=CC=C2)OC3=C(C=C(C=C3)C(F)(F)F)Cl

Origin of Product

United States

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